
Hydroperoxide, 1-methyl-2-propenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 1-methyl-2-propenyl, is an organic compound that belongs to the class of hydroperoxides. These compounds are characterized by the presence of a hydroperoxy functional group (-OOH) attached to an organic moiety. This compound, is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methyl-2-propenyl, can be synthesized through the oxidation of 1-methyl-2-propenyl alcohol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C and the pressure at atmospheric levels . The reaction proceeds via the formation of an intermediate, which then undergoes further oxidation to yield the desired hydroperoxide.
Industrial Production Methods
Industrial production of this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of solvents such as methyl isobutyl ketone to enhance the extraction and purification of the hydroperoxide . The use of advanced catalytic systems can also improve the yield and selectivity of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 1-methyl-2-propenyl, undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding epoxides or other oxygenated products.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminium hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkoxides and phosphines can facilitate substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Hydroperoxides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 1-methyl-2-propenyl, has a wide range of applications in scientific research:
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydroperoxide, 1-methyl-2-propenyl, involves the formation of reactive oxygen species (ROS) through the cleavage of the hydroperoxy bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications . The pathways involved in these interactions are complex and depend on the specific conditions and the presence of other reactive species.
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, 1-methyl-2-propenyl, can be compared with other hydroperoxides such as:
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Tert-Butyl Hydroperoxide: Employed in the epoxidation of alkenes.
Methyl Hydroperoxide: Utilized in selective oxidation reactions.
Uniqueness
This compound, is unique due to its specific reactivity and the ability to form a variety of products under different reaction conditions. Its applications in both industrial and research settings highlight its versatility and importance in the field of chemistry.
Eigenschaften
CAS-Nummer |
20733-08-8 |
|---|---|
Molekularformel |
C4H8O2 |
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
3-hydroperoxybut-1-ene |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5/h3-5H,1H2,2H3 |
InChI-Schlüssel |
KRKIWMRTOODQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


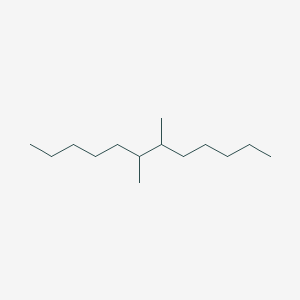
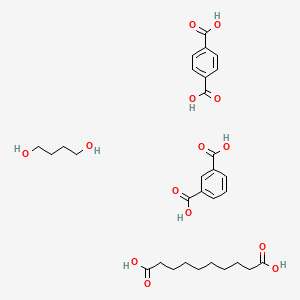
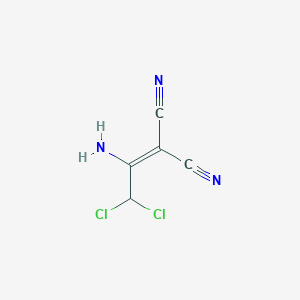
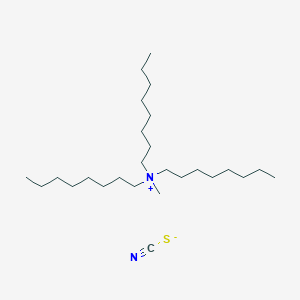

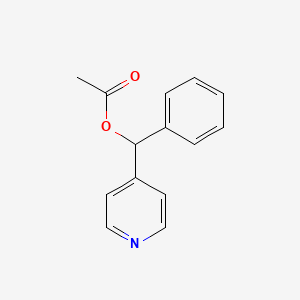
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
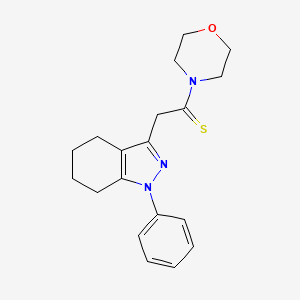
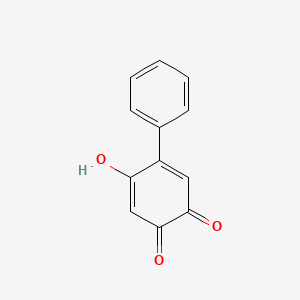
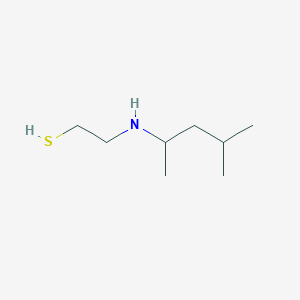
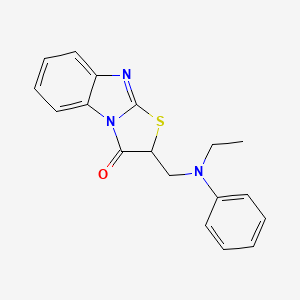
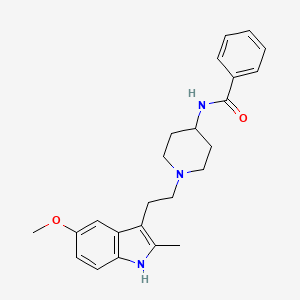
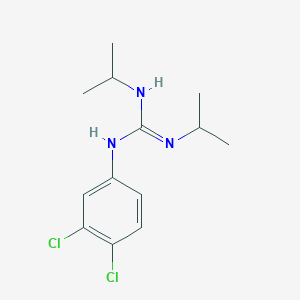
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
